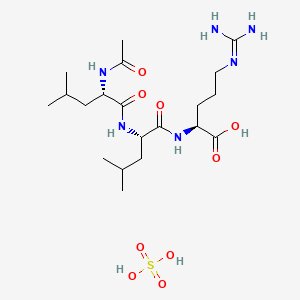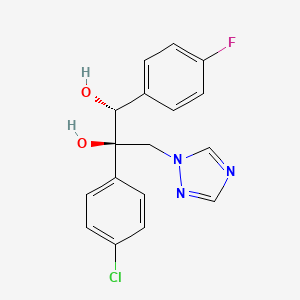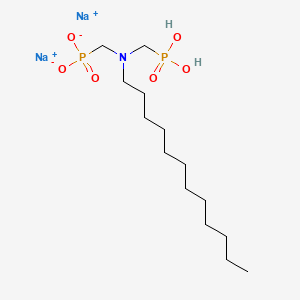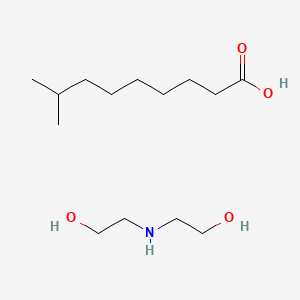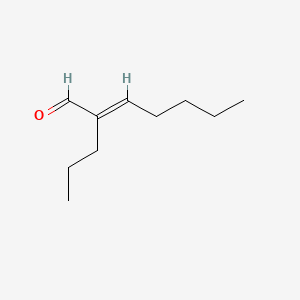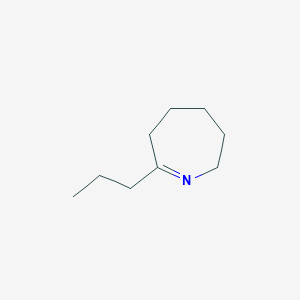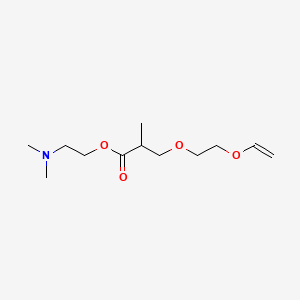
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by the presence of a dimethylamino group, a vinyloxy group, and an isobutyrate ester. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate typically involves the reaction of 2-(dimethylamino)ethanol with 3-(2-(vinyloxy)ethoxy)isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted products where the vinyloxy group is replaced by the nucleophile.
Scientific Research Applications
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyloxy group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the vinyloxy and isobutyrate ester groups.
2-(2-(Vinyloxy)ethoxy)ethanol: Contains the vinyloxy group but lacks the dimethylamino and isobutyrate ester groups.
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)propanoate: Similar structure but with a propanoate ester instead of an isobutyrate ester.
Uniqueness
2-(Dimethylamino)ethyl 3-(2-(vinyloxy)ethoxy)isobutyrate is unique due to the combination of its functional groups, which provide distinct reactivity and applications. The presence of both the dimethylamino and vinyloxy groups allows for versatile chemical reactions and interactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
94201-47-5 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-(2-ethenoxyethoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H23NO4/c1-5-15-8-9-16-10-11(2)12(14)17-7-6-13(3)4/h5,11H,1,6-10H2,2-4H3 |
InChI Key |
YLKWAHLUPYJYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOC=C)C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


